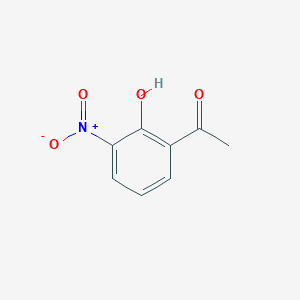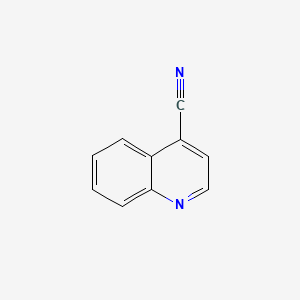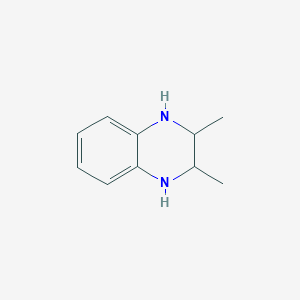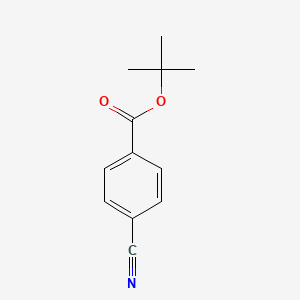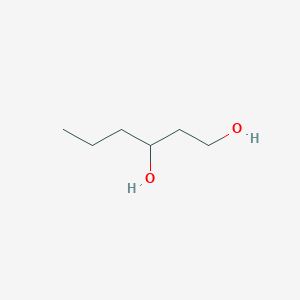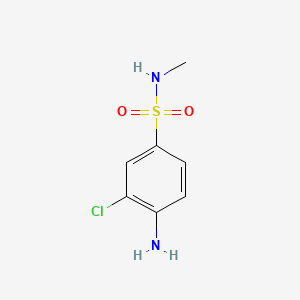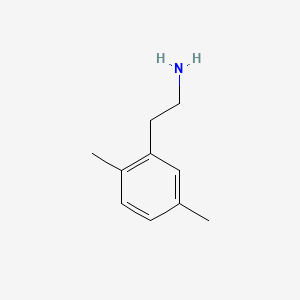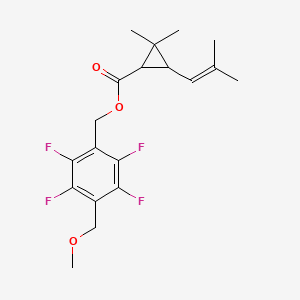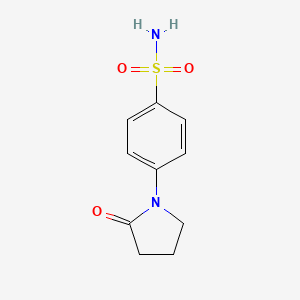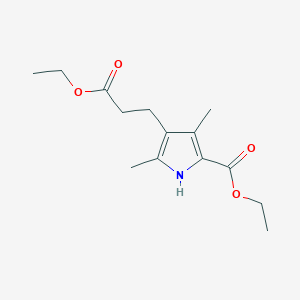
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate
概述
描述
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, also known as E2M5EC3P, is an organometallic compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for laboratory experiments and research studies. This compound is used in a variety of areas, including drug discovery, biochemistry, and organic synthesis.
作用机制
Target of Action
It is derived from fluorescein hydrazide and a substituted pyrrole-2-aldehyde . It’s also an intermediate of the anticancer drug Sunitinib , suggesting that it may interact with similar targets, such as tyrosine kinases.
Mode of Action
Given its structural similarity to sunitinib, it may inhibit the activity of multiple tyrosine kinases, thereby blocking signal transduction pathways and inhibiting cell proliferation .
Biochemical Pathways
If it acts similarly to sunitinib, it could affect pathways related to cell growth and angiogenesis by inhibiting tyrosine kinases .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in the body.
Result of Action
If it acts similarly to sunitinib, it could inhibit cell proliferation and angiogenesis .
Action Environment
It’s known that the compound was obtained by slow evaporation of a methanol solution at room temperature , suggesting that its stability could be influenced by temperature and solvent conditions.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it can be toxic if not handled properly.
未来方向
There are several potential future directions for research involving Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore the use of this compound in drug discovery, as it has already been used to develop new drugs and optimize existing drugs. Additionally, research could be done to explore the use of this compound in organic synthesis, as it has already been used to synthesize new compounds. Finally, research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent.
科学研究应用
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has a wide range of applications in scientific research. It has been used for drug discovery, biochemistry, and organic synthesis. In drug discovery, this compound has been used to develop new drugs and to optimize existing drugs. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules. In organic synthesis, it has been used to synthesize new compounds.
生化分析
Biochemical Properties
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase enzymes, which are crucial for DNA replication and transcription. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in DNA synthesis and repair processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain types of cancer cells. Additionally, it can disrupt metabolic pathways, resulting in altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular signaling. For instance, its interaction with topoisomerase enzymes inhibits their function, leading to the accumulation of DNA breaks and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response. Exceeding this threshold can lead to toxicity, including liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its metabolism may involve hydrolysis and oxidation reactions, resulting in the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects cellular respiration and energy production .
属性
IUPAC Name |
ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303190 | |
| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54278-10-3 | |
| Record name | Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 157290 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54278-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)
![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)
